molecular formula C25H24N4O3S B2804298 2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide CAS No. 422531-92-8

2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B2804298
CAS RN: 422531-92-8
M. Wt: 460.55
InChI Key: GSHQWJQIPGKQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide” is a chemical compound. It is a derivative of quinazoline, a class of organic compounds that are widely studied for their diverse biological activities . Quinazoline derivatives have been found to exhibit a broad range of medicinal activities such as antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant, and other activities .

Scientific Research Applications

Synthesis and Biological Activity

Quinazoline and acetamide derivatives have been synthesized through various chemical transformations, showcasing the versatility of these compounds in drug development. For instance, Markosyan et al. (2018) detailed the condensation and cyclization processes involved in creating bis-quinazolines, demonstrating their potential in constructing complex molecular architectures (Markosyan et al., 2018). Similarly, Alagarsamy et al. (2003) synthesized novel quinazolin-4(3H)-ones, evaluating their analgesic and anti-inflammatory activities, highlighting their potential therapeutic applications (Alagarsamy et al., 2003).

Antitumor and Antiviral Activities

The antitumor and antiviral activities of quinazoline derivatives have been a significant focus. Al-Suwaidan et al. (2016) discovered that certain 3-benzyl-substituted-4(3H)-quinazolinones exhibited remarkable broad-spectrum antitumor activity, suggesting their potential in cancer therapy (Al-Suwaidan et al., 2016). Additionally, Selvam et al. (2007) synthesized 2,3-disubstituted quinazolin-4(3H)-ones with significant antiviral activity against various respiratory and biodefense viruses, indicating their importance in developing new antiviral agents (Selvam et al., 2007).

Antimicrobial and Anti-inflammatory Effects

Novel quinazoline and acetamide derivatives have also been studied for their antimicrobial and anti-inflammatory properties. Anisetti et al. (2012) reported the synthesis and significant biological activity of novel quinazolinone derivatives against standard strains, suggesting their application in combating microbial infections (Anisetti et al., 2012). Furthermore, the study by Alasmary et al. (2017) on novel quinazoline and acetamide derivatives demonstrated their curative activity against peptic ulcers and ulcerative colitis, underscoring their therapeutic potential in gastrointestinal disorders (Alasmary et al., 2017).

Future Directions

Quinazoline and its derivatives, including “2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide”, present a promising scaffold in medicinal chemistry. Their diverse biological activities have encouraged medicinal chemists to further investigate these compounds as potential drug molecules . Future research may focus on optimizing the synthesis process, elucidating the mechanism of action, and evaluating the safety profile of these compounds.

properties

IUPAC Name

2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-31-18-12-13-22(32-2)21(14-18)27-23(30)16-33-25-28-20-11-7-6-10-19(20)24(29-25)26-15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3,(H,27,30)(H,26,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHQWJQIPGKQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(benzylamino)quinazolin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

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